Higher Boiling Point Relative to Common Alkylthiazole Analogues Reflects Reduced Volatility and Altered Processing Behavior
4‑Ethyl‑2‑(methylthio)thiazole exhibits a substantially higher predicted boiling point than two commercially prevalent mono‑sulfur alkylthiazoles, 4‑ethyl‑2‑methylthiazole and 2‑ethyl‑4‑methylthiazole [1]. This difference arises from the additional sulfur atom and increased molecular weight (159.3 g/mol vs. 127.2 g/mol) .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 248.2 ± 33.0 °C (predicted) |
| Comparator Or Baseline | 4‑Ethyl‑2‑methylthiazole: 171–173 °C [1]; 2‑Ethyl‑4‑methylthiazole: 161–162 °C [2] |
| Quantified Difference | 77–87 °C higher |
| Conditions | Calculated/predicted values at standard atmospheric pressure |
Why This Matters
Higher boiling point implies lower volatility, which can affect headspace concentration in flavor formulations and thermal stability in high‑temperature food processing.
- [1] PubChem. (2025). 4-Ethyl-2-methylthiazole (CID 520568). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/520568 View Source
- [2] ChemicalBook. (n.d.). 2-Ethyl-4-methylthiazole (CAS 15679-12-6). Retrieved from https://www.chemicalbook.cn/CASEN_15679-12-6.htm View Source
